molecular formula C19H18N2O4 B5186231 N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide

N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide

Cat. No. B5186231
M. Wt: 338.4 g/mol
InChI Key: BNGHXXPHSIQWSL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the quinolinecarboxamide family. DMQX is a potent antagonist of glutamate receptors, specifically the AMPA receptor subtype. The compound has been widely used in scientific research to understand the mechanisms of neurological disorders and to develop new treatments for these conditions. In

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been widely used in scientific research to understand the mechanisms of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. The compound has been shown to block the activity of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. By blocking these receptors, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can prevent the overstimulation of neurons that can lead to seizures and other neurological disorders.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor subtype. The compound binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. By blocking the activity of the receptor, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can prevent the overstimulation of neurons that can lead to neurological disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. The compound can reduce the excitability of neurons in the brain, which can prevent the overstimulation of neurons that can lead to seizures and other neurological disorders. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can also reduce the release of glutamate, which is the main neurotransmitter involved in the transmission of excitatory signals in the brain.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has several advantages for use in lab experiments. The compound is highly potent and selective for the AMPA receptor subtype, making it an ideal tool for studying the role of these receptors in neurological disorders. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is also stable and easy to handle, making it a convenient compound for use in lab experiments. However, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has several potential future directions for scientific research. One area of interest is the development of new treatments for neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has shown promise as a potential therapeutic agent for these conditions, and further research is needed to explore its potential in this area. Another area of interest is the role of AMPA receptors in other neurological processes, such as learning and memory. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be used to study the role of these receptors in these processes and to develop new treatments for conditions that affect learning and memory. Additionally, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be used to explore the role of AMPA receptors in other organ systems, such as the cardiovascular system, and to develop new treatments for conditions that affect these systems. Overall, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has the potential to be a valuable tool for scientific research in a wide range of areas.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form a quinoline intermediate. The intermediate is then reacted with methyl iodide to form the final product, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. The synthesis method has been optimized to produce N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide in high yields and purity, making it an ideal compound for scientific research.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-8-17(22)14-9-12(4-6-15(14)20-11)19(23)21-16-7-5-13(24-2)10-18(16)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGHXXPHSIQWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide

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